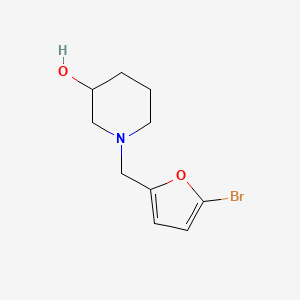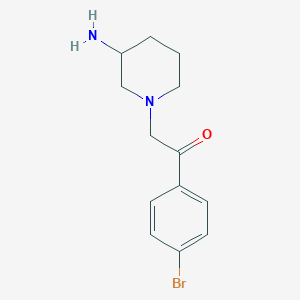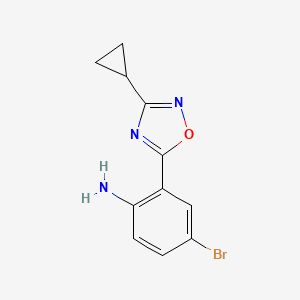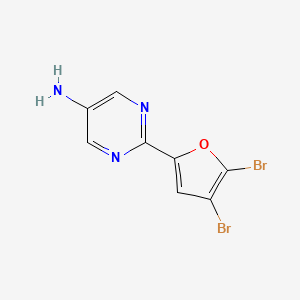![molecular formula C10H9N3O2 B1527458 3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1248926-27-3](/img/structure/B1527458.png)
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Übersicht
Beschreibung
“3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound with a molecular weight of 203.2 . It’s a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . A series of novel triazolo [4,3- a ]pyrazine derivatives were synthesized and their structures were characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The compound is part of a series of novel triazolo [4,3- a ]pyrazine derivatives . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 203.2 . It is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on triazolopyridines has led to the development of efficient synthesis methods, highlighting the compound's relevance in synthetic chemistry. A key method involves the cyclization of acetohydrazides using Lawesson's reagent, which is a racemization-free process, important for maintaining the integrity of chiral centers near the heterocycle (Moulin, Martinez, & Fehrentz, 2006). This synthesis pathway is notable for its versatility in substituting the triazolopyridine ring, allowing for the exploration of various derivatives with potential biological activities.
Biological Activities and Applications
Triazolopyridines exhibit a range of biological activities, making them targets for pharmaceutical development. They have been investigated for their antibacterial properties, with certain derivatives showing promising activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa (Xiao et al., 2014). Additionally, these compounds have been explored for potential anticancer properties, with some derivatives displaying in vitro activity (Bhat et al., 2004). The versatility in chemical structure contributes to a broad spectrum of biological effects, underscoring the importance of triazolopyridines in medicinal chemistry research.
Advanced Synthesis Techniques
Innovative methods have been developed for the synthesis of triazolopyridine derivatives, such as the microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines (Ibrahim, Behbehani, & Ahmed Arafa, 2020). This technique offers a practical, efficient, and environmentally friendly approach to constructing the triazolopyridine core, highlighting the ongoing advancements in synthetic methodologies that enhance the accessibility of these compounds for further research and application.
Safety And Hazards
Zukünftige Richtungen
There is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Nitrogen-containing heterocycles are the basic backbone of many physiologically active compounds and drugs . Therefore, developing new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
Eigenschaften
IUPAC Name |
3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-3-4-8-11-12-9(6-1-2-6)13(8)5-7/h3-6H,1-2H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIUVUKBNCBABR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
CAS RN |
1248926-27-3 | |
| Record name | 3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















